![molecular formula C8H8BrNO B6306228 4-Bromo-2,3-dihydro-1-benzofuran-3-amine CAS No. 1337405-95-4](/img/structure/B6306228.png)
4-Bromo-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
“4-Bromo-2,3-dihydro-1-benzofuran-3-amine” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . The synthesis of these compounds often requires the use of metal complex catalysis .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives often involve cyclization processes . For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Scientific Research Applications
- Melatonin Receptor Agonists : 4-Bromo-2,3-dihydrobenzofuran-3-amine has been investigated as a potential melatonin receptor agonist. Melatonin receptors play a crucial role in regulating circadian rhythms, sleep, and other physiological processes. Researchers explore this compound’s ability to modulate melatonin signaling for therapeutic purposes .
- Sodium Hydrogen Exchange Inhibitors : The compound serves as an intermediate in the synthesis of sodium hydrogen exchange inhibitors. These inhibitors have implications in cardiovascular diseases, particularly heart failure, where they help regulate intracellular pH and ion balance .
- Hydroxylation Reactions : The compound can undergo microbial hydroxylation, leading to the formation of 2-bromo-5-hydroxyphenylacetic acid. This intermediate is valuable for subsequent transformations .
- Teaching Amines Nomenclature : 4-Bromo-2,3-dihydrobenzofuran-3-amine serves as an example in teaching organic chemistry nomenclature. It falls under the category of secondary amines, with the suffix “-amine” attached to the root alkyl name .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Chemical Education and Nomenclature
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,3-dihydrobenzofuran-3-amine is the Bromo and Extra Terminal domain (BET) . The BET family consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains .
Mode of Action
4-Bromo-2,3-dihydrobenzofuran-3-amine has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This compound interacts with its targets by binding to the bromodomains, inhibiting their function .
Pharmacokinetics
It is noted that the development of this compound involved improving its solubility, which would positively impact its bioavailability .
properties
IUPAC Name |
4-bromo-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWXLXRSLLDBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dihydrobenzofuran-3-amine |
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